molecular formula C23H25N2O4P B11087123 Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate

Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate

Cat. No.: B11087123
M. Wt: 424.4 g/mol
InChI Key: WHQFPXZXBHGWJR-UHFFFAOYSA-N
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Description

Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate is a complex organic compound with the molecular formula C23H25N2O4P. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a phosphonate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate typically involves the reaction of diphenylphosphoryl chloride with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a phosphonate ester group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H25N2O4P

Molecular Weight

424.4 g/mol

IUPAC Name

1-diphenoxyphosphoryl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C23H25N2O4P/c1-27-21-14-12-20(13-15-21)24-16-18-25(19-17-24)30(26,28-22-8-4-2-5-9-22)29-23-10-6-3-7-11-23/h2-15H,16-19H2,1H3

InChI Key

WHQFPXZXBHGWJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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